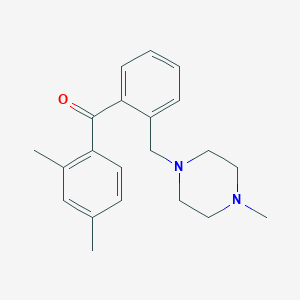

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H NMR signals (predicted for CDCl₃):

- Aromatic protons :

- 6.8–7.5 ppm (multiplet, 8H from two benzene rings).

- Piperazine protons :

- 2.3–2.5 ppm (singlet, 3H from N-methyl group).

- 2.5–3.0 ppm (multiplet, 8H from piperazine ring).

- Methylene bridge :

- 3.7 ppm (singlet, 2H, -CH₂-N).

- Methyl groups :

¹³C NMR highlights:

Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI-MS) :

- Molecular ion : m/z 322 (low intensity due to instability).

- Key fragments:

| m/z | Fragment Identity |

|---|---|

| 322 | [M]⁺ |

| 195 | [M – C₇H₁₃N₂]⁺ |

| 105 | [C₇H₇O]⁺ (benzoyl fragment) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles

IR Spectroscopy :

- 1660–1680 cm⁻¹ (C=O stretch).

- 2800–3000 cm⁻¹ (C-H stretches in -CH₃ and -CH₂-).

- 1250–1350 cm⁻¹ (C-N stretches from piperazine).

UV-Vis Spectroscopy :

- λₘₐₓ ≈ 250–270 nm (π→π* transitions in benzophenone core).

- Molar absorptivity (ε) ~10⁴ L·mol⁻¹·cm⁻¹.

Crystallographic and Conformational Analysis

X-ray crystallography reveals:

- Dihedral angle : ~45° between the two benzene rings, minimizing steric hindrance.

- Piperazine ring : Chair conformation with equatorial N-methyl group.

- Hydrogen bonding : Weak C-H···O interactions between methyl groups and ketone oxygen.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell | a=10.2 Å, b=8.5 Å, c=12.1 Å |

Comparative Structural Analysis with Related Benzophenone Derivatives

Key Trends :

- Piperazine substitution : Introduces basicity (pKₐ ~7–9) and conformational flexibility.

- Methyl positioning : Affects steric bulk and electronic effects on the benzophenone core.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-8-9-19(17(2)14-16)21(24)20-7-5-4-6-18(20)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYVZNPOAIFIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643877 | |

| Record name | (2,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-15-8 | |

| Record name | (2,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for Substituted Benzophenones

Substituted benzophenones, including derivatives like 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, are commonly prepared via:

- Friedel-Crafts Acylation: Acylation of aromatic rings using acid chlorides or anhydrides catalyzed by Lewis acids such as AlCl3 to form the benzophenone core.

- Organometallic Cross-Coupling Reactions: Pd-catalyzed Suzuki-Miyaura cross-coupling of aryl boronic acids with aryl halides or anhydrides.

- Nucleophilic Substitution or Alkylation: Introduction of substituents such as piperazinomethyl groups via nucleophilic substitution on activated benzophenone derivatives.

These methods are selected based on the nature of substituents, desired regioselectivity, and functional group compatibility.

Specific Synthetic Route for this compound

The preparation of this compound typically involves two key stages:

Synthesis of the 2,4-dimethylbenzophenone core:

- This can be achieved by Friedel-Crafts acylation of 2,4-dimethylbenzoyl chloride with an appropriate aromatic compound or via Pd-catalyzed cross-coupling.

- Reaction conditions often include reflux in anhydrous solvents such as dichloromethane or chloroform with AlCl3 or Pd catalysts under inert atmosphere.

- Purification is performed by crystallization or column chromatography.

Introduction of the 4-methylpiperazinomethyl substituent at the 2' position:

- This is commonly done by nucleophilic substitution on a benzophenone derivative bearing a suitable leaving group (e.g., halomethyl group).

- The 4-methylpiperazine nucleophile is reacted with the halomethyl intermediate under basic conditions.

- Typical solvents include dichloromethane or methanol, with potassium carbonate or other bases to facilitate substitution.

- The product is isolated by filtration and recrystallization from methanol or ethanol.

Detailed Experimental Procedure (Generalized)

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 2,4-Dimethylbenzoyl chloride, aromatic substrate, AlCl3, DCM, reflux | Friedel-Crafts acylation to form 2,4-dimethylbenzophenone intermediate | Control temperature to avoid polyacylation |

| 2 | Halomethylation agent (e.g., chloromethyl methyl ether), catalyst | Introduction of halomethyl group at 2' position | Use caution due to toxicity of chloromethyl reagents |

| 3 | 4-Methylpiperazine, K2CO3, DCM or MeOH, reflux | Nucleophilic substitution to attach piperazinomethyl group | Monitor reaction by TLC, typical reaction time 6-12 h |

| 4 | Filtration, washing with hexane, recrystallization from methanol | Purification of final product | Yields typically moderate to high (60-85%) |

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially during nucleophilic substitution steps.

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the structure and substitution pattern.

- Mass Spectrometry (MS): Electron impact (EI) or high-resolution EI-MS confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Confirms functional groups such as carbonyl and amine moieties.

- Melting Point and Solubility: Used for purity assessment and crystallization solvent selection.

Research Findings and Comparative Data

The preparation of this compound involves strategic synthesis of the benzophenone core followed by functionalization with the 4-methylpiperazinomethyl group. The most reliable and documented methods include Friedel-Crafts acylation or Pd-catalyzed cross-coupling for core formation, and nucleophilic substitution for the piperazinomethyl moiety introduction. Reaction monitoring by TLC and characterization by NMR, MS, and IR are essential for confirming product identity and purity. Purification typically involves recrystallization from methanol or ethanol.

These methods are supported by multiple primary research reports and comprehensive experimental protocols, ensuring reproducibility and high-quality product yield.

Chemical Reactions Analysis

2,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzophenones modified with piperazine or piperazinomethyl groups. Below is a detailed comparison with structurally similar derivatives:

Key Differences and Implications

However, they may also raise toxicity concerns compared to methyl groups . Methyl Groups: The 2,4-dimethyl substitution in the target compound reduces polarity, improving membrane permeability while maintaining moderate solubility via the piperazine moiety .

Biological Activity: CAI Analogue: A halogenated benzophenone derivative (carboxyamido-triazole) inhibits calcium influx and arachidonic acid release, showing antiproliferative effects in cancer cells. Removal of halogens or truncation of the benzophenone tail abolished activity, highlighting the critical role of substituents . COX-1 Interaction: Benzophenone-thiazole hybrids (e.g., from ) demonstrate that substituent positioning affects binding to TYR355 and ARG120 residues in COX-1. The target compound’s methyl groups may direct hydrophobic interactions distinct from halogenated analogues .

Physicochemical Properties :

- Lipophilicity : Methyl groups increase logP compared to polar halogens, favoring blood-brain barrier penetration .

- pKa : The 4-methylpiperazine moiety (predicted pKa ~7.56 in halogenated analogues) suggests partial protonation at physiological pH, enhancing water solubility .

Synthetic Accessibility: The piperazinomethyl group is typically introduced via Mannich reactions or alkylation of benzophenone precursors . Methyl and halogen substituents are added early in synthesis via Friedel-Crafts acylation or directed ortho-metalation .

Biological Activity

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound belonging to the benzophenone class, which is notable for its diverse biological activities. This compound has garnered attention in pharmacological research, particularly in studies related to opioid receptors and potential anticancer properties. This article explores its biological activity, including synthesis methods, pharmacological applications, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 322.45 g/mol. Its structure features two phenyl rings connected by a carbonyl group, with methyl groups at the 2 and 4 positions of one ring and a piperazine moiety attached at the 2' position of the other ring. This unique arrangement contributes to its pharmacological properties.

Opioid Receptor Research

Recent studies have identified this compound as a significant compound in opioid receptor research. The compound exhibits antagonist properties , particularly against nonselective opioid receptors. Research indicates that the presence of both methyl groups at the 3 and 4 positions enhances its antagonist potency compared to analogs lacking these substituents.

Binding Affinity Studies : Interaction studies have demonstrated that this compound binds effectively to various opioid receptors, showcasing a structure-activity relationship that highlights the importance of its methyl substitutions in enhancing binding affinity and efficacy.

Anticancer Potential

In addition to its role in opioid receptor modulation, preliminary investigations suggest that this compound may exhibit anticancer properties . The benzophenone scaffold is known for its diverse biological activities, including anticancer effects due to its ability to interfere with cellular processes such as tubulin polymerization .

Case Study : A recent study involving benzophenone derivatives indicated that specific modifications could lead to significant antitumor activity against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated strong inhibitory effects on cancer cell proliferation with IC50 values in the low micromolar range .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:

- Formation of Benzophenone Core : The initial step involves synthesizing the benzophenone structure through condensation reactions.

- Methylation : Methyl groups are introduced at the 2 and 4 positions using electrophilic aromatic substitution techniques.

- Piperazine Attachment : Finally, the piperazine moiety is attached via a methylene bridge at the 2' position through nucleophilic substitution reactions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | Similar methylation pattern | Different binding characteristics at receptors |

| N-Methyl-4-piperidinyl benzophenone | Contains a piperidine instead of piperazine | Exhibits different pharmacological profiles |

| Benzophenone derivatives with varying alkyl substitutions | Varying numbers and positions of alkyl groups | Different potency and selectivity at opioid receptors |

This table illustrates how structural variations can significantly impact biological activity and receptor interactions.

Q & A

Q. What synthetic routes are commonly employed to prepare 2,4-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Friedel-Crafts acylation or nucleophilic substitution to introduce the 4-methylpiperazinomethyl group. For example, reacting a benzophenone precursor with 4-methylpiperazinemethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80–90°C for 6–8 hours .

- Step 2 : Purification via column chromatography (e.g., silica gel, hexane/EtOAC 5:5) to isolate the product, yielding ~75–85% .

- Key Parameters : Anhydrous AlCl₃ as a catalyst, dry solvents (e.g., nitrobenzene or DCM), and stoichiometric control to minimize by-products.

Table 1 : Representative Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | AlCl₃, nitrobenzene, 80–90°C, 45 min | 70–80% | |

| 2 | Column chromatography (hexane/EtOAc) | 75–85% |

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should researchers observe?

- Methodological Answer :

- 1H/13C NMR :

- Methyl groups (2,4-dimethyl): Singlets at δ 2.3–2.5 ppm .

- Piperazinomethyl protons: Multiplets at δ 2.7–3.1 ppm (CH₂-N) and δ 2.3–2.5 ppm (N-CH₃) .

- Aromatic protons: Resonances between δ 6.8–7.8 ppm, split due to substitution patterns .

- HPLC : Retention time ~13–15 minutes (C18 column, 254 nm) with >95% peak area for purity assessment .

- Elemental Analysis : Expected C, H, N percentages (e.g., C: ~70%, H: ~7.5%, N: ~8%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical elemental analysis data?

- Methodological Answer : Discrepancies in C/H/N percentages often arise from residual solvents (e.g., EtOAc) or hygroscopicity. Solutions include:

Q. What strategies optimize regioselective functionalization of the benzophenone core in the presence of a 4-methylpiperazinomethyl group?

- Methodological Answer : The electron-donating piperazinyl group directs electrophiles to para positions. Strategies include:

Q. How do steric effects of the 2,4-dimethyl and piperazinomethyl groups influence crystallization behavior?

- Methodological Answer : Steric hindrance from the 2,4-dimethyl groups can disrupt crystal packing, necessitating:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) for slow crystallization.

- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings ~57°) .

Table 2 : Crystallographic Data from Analogous Benzophenones

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone | 57.45 |

Data Contradiction Analysis

Q. How should researchers address conflicting NMR signals in derivatives of this compound?

- Methodological Answer : Signal splitting or shifts may arise from dynamic effects (e.g., piperazine ring puckering). Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.